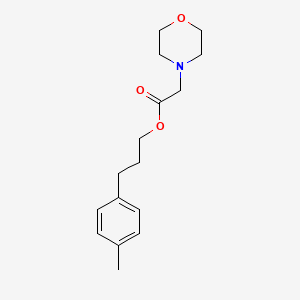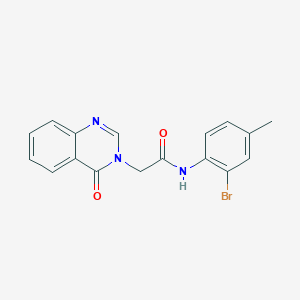![molecular formula C26H15NO6 B11648585 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11648585.png)
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound characterized by its unique structure, which includes both indene and isoindole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene with phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
科学的研究の応用
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
作用機序
The mechanism by which 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate these targets, leading to changes in cellular pathways and biological responses. Specific pathways involved may include oxidative stress response and signal transduction .
類似化合物との比較
Similar Compounds
- 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)amino)butanoic acid
Uniqueness
What sets 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate apart from similar compounds is its dual indene and isoindole structure, which provides unique chemical properties and potential for diverse applications in research and industry .
特性
分子式 |
C26H15NO6 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C26H15NO6/c28-22(14-27-25(31)19-7-3-4-8-20(19)26(27)32)33-16-11-9-15(10-12-16)13-21-23(29)17-5-1-2-6-18(17)24(21)30/h1-13H,14H2 |
InChIキー |
KELRXBAGWIAZHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide](/img/structure/B11648502.png)
![2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11648503.png)

![2-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11648512.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11648520.png)
![(5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11648541.png)
![1-(2,4-Dimethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B11648545.png)

![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-{[4-(methylsulfanyl)phenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11648551.png)
![N'-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11648553.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline](/img/structure/B11648565.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11648569.png)
![(2Z)-3-(3-Bromophenyl)-2-[(furan-2-YL)formamido]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11648577.png)

